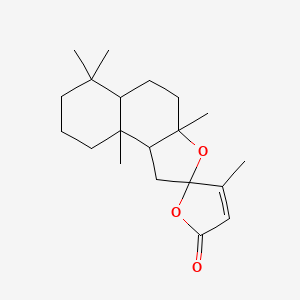
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5) is a type of polythiophene, a polymerized thiophene, which is a sulfur heterocycle . Polythiophenes, including this variant, are known for their good environmental stability, simplicity of structural modification, and versatile optical and electrochemical properties . They can be used as functional materials in the technological advance of electrochromic and electronic appliances .
Synthesis Analysis
The synthesis of polythiophenes has undergone a multitude of changes, starting from the initial methods of acid-catalyzed polymerizations with low yields of oligomeric polythiophenes to modern methods using transition metal-based catalysts that allow controlled synthesis of poly(alkylthiophene)s with high molecular weight and regioregularity . The discovery of the opto-electronic properties of conjugated polymers played a major role in this development .Molecular Structure Analysis
The rings in polythiophenes are linked through the 2- and 5-positions . Poly(alkylthiophene)s have alkyl substituents at the 3- or 4-position(s) . They are also colored solids, but tend to be soluble in organic solvents .Chemical Reactions Analysis
Polythiophenes become conductive when oxidized . The electrical conductivity results from the delocalization of electrons along the polymer backbone . Oxidation is referred to as "doping" . Around 0.2 equivalent of oxidant is used to convert polythiophenes (and other conducting polymers) into the optimally conductive state .Physical And Chemical Properties Analysis
Polythiophenes demonstrate interesting optical properties resulting from their conjugated backbone . The optical properties of these materials respond to environmental stimuli, with dramatic color shifts in response to changes in solvent, temperature, applied potential, and binding to other molecules .Mécanisme D'action
Orientations Futures
With the advances in synthetic methodologies, polythiophenes and specifically poly(3-hexylthiophene) (P3HT) became frontrunners in the research on conjugated polymers . P3HT has found application in various organic electronic devices such as solar cells, field-effect transistors, light-emitting diodes, and many others . The significance of polythiophenes is demonstrated by the number of reviews and books written on the progress made in the synthesis of these polymers and in gaining control of their properties .
Propriétés
Numéro CAS |
160848-56-6 |
|---|---|
Formule moléculaire |
C9H8ClNS |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



